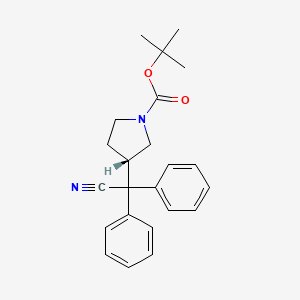

tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate

Description

"tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate" is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a cyanodiphenylmethyl substituent at the 3-position of the pyrrolidine ring. The (S)-configuration at the 3-position confers stereochemical specificity, which is critical for its applications in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C23H26N2O2 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

tert-butyl (3S)-3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H26N2O2/c1-22(2,3)27-21(26)25-15-14-20(16-25)23(17-24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-16H2,1-3H3/t20-/m1/s1 |

InChI Key |

VPWJEZHVOGYEQA-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce hydroxyl groups or other functional groups.

Reduction: Reduction reactions can be used to modify the cyanodiphenylmethyl moiety or other parts of the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

The following analysis compares "tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate" with structurally related pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and functional applications.

Substituent Diversity and Electronic Effects

Key Observations :

- The cyanodiphenylmethyl group in the target compound provides greater steric hindrance and lipophilicity compared to halogenated or hydroxylated analogs, which may enhance membrane permeability in biological systems .

- Tosyl-indolyl and halogenated pyridine substituents (e.g., and ) are optimized for receptor binding or catalytic activity, whereas the target compound’s cyanodiphenylmethyl group may prioritize stability and chiral resolution .

Stereochemical Comparisons

- Stereospecificity: The (S)-configuration in the target compound contrasts with the (R)-configured analogs in and . Stereochemistry significantly impacts biological activity; for example, (R)-configured pyrrolidines in exhibit subnanomolar affinity for α7 receptors, suggesting the target’s (S)-form may diverge in receptor selectivity .

- Spiro-Oxindole Derivatives : highlights a spiro-pyrrolidine-oxindole with (S)-stereochemistry, achieving 94% yield and high purity. This underscores the utility of (S)-pyrrolidine carboxylates in constructing complex chiral architectures, a likely application for the target compound .

Physicochemical and Commercial Data

- Molecular Weight : Structural analogs range from ~300–600 g/mol (e.g., : 628.35 g/mol). The target compound’s molecular weight is estimated to be ~450–500 g/mol, aligning with its bulky substituent .

- Commercial Availability: Similar compounds (e.g., and ) are priced between $50–200/g, reflecting the cost of chiral resolution and complex synthesis. The cyanodiphenylmethyl group may elevate the target’s cost due to additional purification steps .

Biological Activity

Tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, efficacy in inhibiting specific enzymes, and its overall pharmacological profile.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 288.35 g/mol. Its structure features a pyrrolidine ring, which is significant for its biological activity.

Biological Activity Overview

The biological activity of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate has been explored in various studies, particularly regarding its role as an enzyme inhibitor.

Enzyme Inhibition

-

Influenza Virus Neuraminidase Inhibition

- The compound has shown potential as an inhibitor of influenza virus neuraminidase, a critical enzyme for viral replication. Studies indicate that modifications to the pyrrolidine structure can enhance inhibitory potency against neuraminidase from different influenza strains .

- Kinetic Studies : In vitro assays have demonstrated that certain derivatives exhibit Ki values in the low micromolar range, indicating strong binding affinity to the enzyme .

-

AcrB Efflux Pump Inhibition

- Research has identified the compound as a potential allosteric inhibitor of the AcrB efflux pump in Escherichia coli. This pump is responsible for antibiotic resistance, and inhibiting it could restore the efficacy of existing antibiotics .

- Mechanism of Action : The compound binds to a unique site within the AcrB protein, leading to enhanced antibiotic activity against resistant bacterial strains .

Case Study 1: Neuraminidase Inhibition

- Objective : To evaluate the inhibitory effects of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate on influenza virus neuraminidase.

- Methodology : High-performance liquid chromatography (HPLC) was used to assess enzyme activity post-treatment with the compound.

- Results : The compound demonstrated significant inhibition, with effective concentrations leading to over 50% reduction in viral cytopathogenic effects in cell culture assays. The structure-activity relationship highlighted that specific functional groups on the pyrrolidine ring were crucial for activity .

Case Study 2: AcrB Inhibition

- Objective : To determine the impact of the compound on antibiotic susceptibility in multidrug-resistant E. coli.

- Methodology : Minimum inhibitory concentration (MIC) assays were performed using various antibiotics in combination with the compound.

- Results : The presence of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate significantly lowered MIC values for several antibiotics, confirming its role as an efflux pump inhibitor .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50/Ki Values | Remarks |

|---|---|---|---|

| Neuraminidase Inhibition | Influenza Virus | Low micromolar | Effective against multiple strains |

| Efflux Pump Inhibition | E. coli AcrB | Not specified | Restores antibiotic efficacy |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–20°C) .

- Step 2 : Introduction of the cyanodiphenylmethyl group via nucleophilic substitution or coupling reactions. Similar compounds use Pd-catalyzed cross-coupling or SN2 reactions with cyanide sources .

- Step 3 : Deprotection and purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .

Key considerations: Use chiral auxiliaries or catalysts to enforce the (S)-configuration .

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine core validated?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane/isopropanol) .

- Optical Rotation : Compare experimental [α]D values with literature data for related (S)-pyrrolidine derivatives .

- X-ray Crystallography : Resolves absolute configuration, though requires high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., tert-butyl at ~1.4 ppm, aromatic protons at 7.2–7.6 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C23H27N2O2: expected 375.2072) .

- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Optimization : Screen bases (e.g., triethylamine vs. DBU) and solvents (e.g., DMF vs. THF) to improve cyanide coupling efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., overalkylation or Boc-deprotection artifacts) .

- Scale-Up Adjustments : Transition from batch to flow chemistry for reproducible yields .

Q. What strategies ensure stereochemical control during the introduction of the cyanodiphenylmethyl group?

- Methodological Answer :

- Chiral Ligands : Employ asymmetric catalysis (e.g., BINAP-Pd complexes) to direct enantioselective C–C bond formation .

- Kinetic Resolution : Use enantiomerically pure starting materials (e.g., (S)-proline derivatives) to bias product configuration .

- Computational Modeling : DFT studies predict transition states to optimize steric/electronic effects .

Q. How can in vitro biological activity be systematically evaluated for this compound?

- Methodological Answer :

- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for receptors like GPCRs .

- Cellular Efficacy : Dose-response curves in cell lines (e.g., IC50 for cancer proliferation assays) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What methodologies address conflicting data in purification outcomes (e.g., column vs. recrystallization)?

- Methodological Answer :

- Purity vs. Yield Trade-Off : Column chromatography (e.g., silica gel, 10–20% ethyl acetate/hexane) achieves >95% purity but lower yields, while recrystallization (e.g., ethanol/water) favors yield over purity .

- Analytical Cross-Check : Combine TLC, HPLC, and melting point analysis to validate consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.